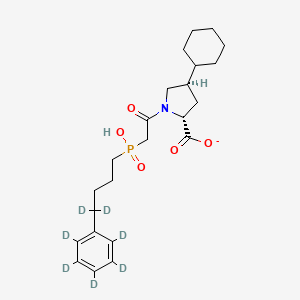

Fosinoprilat-d7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

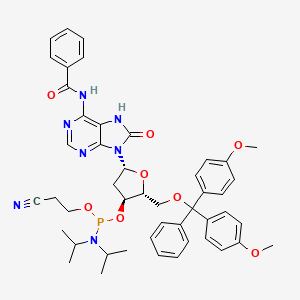

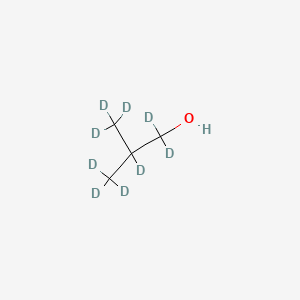

Fosinoprilat-d7 is the labelled analogue of Fosinoprilat, which is a metabolite of Fosinopril . Fosinopril is an angiotensin-converting enzyme inhibitor used for the treatment of hypertension and some types of chronic heart failure .

Synthesis Analysis

A sensitive and efficient LC–MS/MS method for the bioanalysis of fosinopril diacid from human plasma has been developed . This method has been successfully applied for a bioequivalence study of Fosinopril diacid in humans .Molecular Structure Analysis

High-resolution crystal structures of both nACE (1.75 Å) and cACE (1.85 Å) in complex with fosinoprilat, a clinically used inhibitor, have been reported . These structures allowed detailed analysis of the molecular features conferring domain selectivity by fosinoprilat .Chemical Reactions Analysis

Fosinoprilat is an ester prodrug that hydrolyzes in the liver to fosinoprilat, its principle active metabolite form . The metabolic profile of the antihypertensive agents are intensively studied because of the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response especially due to the P450 dependent metabolic status they present .Physical And Chemical Properties Analysis

Fosinoprilat-d7 has a molecular formula of C23H33NO5P- . More detailed physical and chemical properties can be found in the PubChem database .Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Fosinoprilat-d7 is used as an internal standard in pharmacokinetic studies to understand the metabolism and distribution of fosinopril, its prodrug form . By comparing the concentration of fosinoprilat-d7 with fosinopril in biological samples, researchers can determine the rate at which fosinopril is converted into its active metabolite, fosinoprilat.

Analytical Method Development

Researchers have developed sensitive and robust ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods using fosinoprilat-d7. This allows for the simultaneous quantification of fosinopril and fosinoprilat in biological samples, which is crucial for drug development and therapeutic monitoring .

Stability and Degradation Studies

Fosinoprilat-d7 plays a role in the analysis of the stability of fosinopril. It helps in understanding how fosinopril degrades over time and under various conditions, which is essential for ensuring the quality and efficacy of the drug during storage and use .

Bioavailability Assessment

In studies assessing the bioavailability of fosinopril, fosinoprilat-d7 is used to accurately measure the amount of drug that reaches systemic circulation. This is vital for dosage form design and to ensure consistent therapeutic effects .

Drug Interaction Studies

Fosinoprilat-d7 can be employed to investigate potential drug-drug interactions. By monitoring the levels of fosinoprilat-d7, researchers can observe how the presence of other drugs might affect the metabolism of fosinopril .

Chemometric Analysis

Fosinoprilat-d7 is utilized in chemometric analyses to optimize and validate analytical methods. This includes the development of algorithms and statistical models to predict the behavior of fosinopril in various conditions .

Mécanisme D'action

Target of Action

Fosinoprilat-d7, the active metabolite of the prodrug fosinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II levels, causing an increase in plasma renin activity and a reduction in aldosterone secretion . This alteration in the RAAS pathway results in the dilation of blood vessels and a decrease in blood volume, which collectively lower blood pressure .

Pharmacokinetics

Fosinopril, the prodrug, is rapidly hydrolyzed to fosinoprilat-d7 by esterases in the liver and gastrointestinal mucosa . . The half-life of fosinoprilat-d7 is approximately

Safety and Hazards

Fosinoprilat has been evaluated for safety in more than 2,100 individuals in hypertension and heart failure trials, including approximately 530 patients treated for a year or more . Generally, adverse events were mild and transient, and their frequency was not prominently related to dose within the recommended daily dosage range .

Orientations Futures

Fosinopril is an ACE inhibitor used to treat mild to moderate hypertension, congestive heart failure, and to slow the progression of renal disease in hypertensive diabetics . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown . Future research may focus on improving the efficacy and reducing the side effects of this drug .

Propriétés

IUPAC Name |

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-LXKGALOTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosinoprilat-d7 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-HYDROXY-3-TRIDECYL OXYPROPYL]OXY]-2-HYDROXYPHENYL]-4,6-BIS(2,4-DIMETHYLPHENYL)-1,3,5-TRIAZIN](/img/structure/B586413.png)

![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)